molecular formula C7H4BrClFNO B8224679 5-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride

5-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224679
M. Wt: 252.47 g/mol
InChI Key: CIOMNNOVGZBNAK-XFFZJAGNSA-N
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Description

5-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4BrClFNO and a molecular weight of 252.47 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and a hydroxybenzimidoyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 5-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride involves several steps. One common method includes the reaction of 5-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Chemical Reactions Analysis

5-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(1Z)-5-bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO/c8-4-1-2-6(10)5(3-4)7(9)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOMNNOVGZBNAK-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=NO)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C(=N/O)/Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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